6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties .
Preparation Methods
The synthesis of 6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several synthetic routes. One common method is the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another approach involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various aromatic aldehydes and phenacyl bromides .
Chemical Reactions Analysis
6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of various biologically active compounds.
Mechanism of Action
The mechanism of action of 6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of tubulin polymerization, which disrupts the cell cycle and induces apoptosis in cancer cells . Additionally, its antimicrobial activity is linked to the inhibition of the urease enzyme in urease-positive microorganisms .
Comparison with Similar Compounds
6-[(3-Methoxyphenoxy)methyl]-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric variants also possess significant biological activities but differ in their structural arrangement.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with distinct pharmacological properties.
Properties
Molecular Formula |
C18H16N4O3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O3S/c1-23-13-6-3-5-12(9-13)17-19-20-18-22(17)21-16(26-18)11-25-15-8-4-7-14(10-15)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
OOZDEERZEHMDNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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